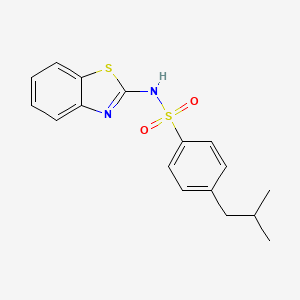

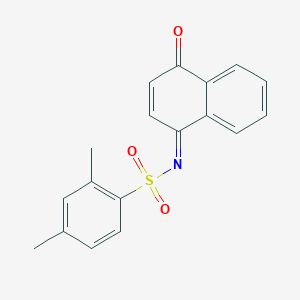

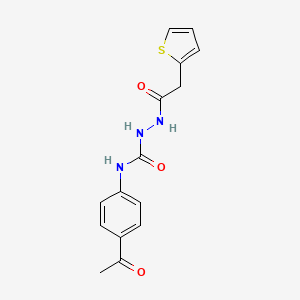

N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This section will cover the compound's significance and general background based on similar compounds due to the specific compound's limited direct references. Aryl thiourea derivatives, including those similar to N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, are notable for their various applications in medicinal chemistry and material science due to their structural diversity and functional utility. They often exhibit significant biological activities and are used in the design of new therapeutic agents and materials with unique properties (Tadjarodi et al., 2007).

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of amines with isothiocyanates, forming compounds with diverse applications in pharmaceutical and material sciences. The synthesis involves stepwise reactions under controlled conditions to ensure the desired substitution on the thiourea backbone. Though direct synthesis specifics for N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea were not found, related processes involve the use of phase transfer catalysis or conventional heating methods to promote the formation of the thiourea linkage (Mushtaque et al., 2016; Mushtaque et al., 2017).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to the target compound, typically features strong hydrogen bonding interactions between the NH functionalities and adjacent nitrogen atoms, as well as weak intermolecular hydrogen bonding. These interactions contribute to the stability and crystalline nature of these compounds. Single crystal X-ray analysis is often employed to characterize the detailed structure and confirm the molecular geometry (Tadjarodi et al., 2007; Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, reflecting their versatile chemical properties. They can undergo oxidative cyclization, form complexes with metals, and engage in hydrogen bonding, which is crucial for their biological activities and interactions with other molecules. Their reactivity can be tailored by substituting different functional groups at the phenyl and pyridinyl rings (Tadjarodi et al., 2007).

Physical Properties Analysis

The physical properties of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea-like compounds include their melting points, solubility in various solvents, and crystalline forms. These properties are significantly influenced by the nature of the substituents and the molecular structure, which in turn affects their applications in different fields (Mushtaque et al., 2017).

Chemical Properties Analysis

Thiourea derivatives exhibit a range of chemical properties based on their structure, including acid-base behavior, redox reactions, and coordination to metals. The chemical properties are pivotal for their application in catalysis, as ligands in metal complexes, and in organic synthesis. The electronic and structural characteristics of the thiourea group, influenced by the attached aryl groups, dictate their chemical behavior and interactions (Tadjarodi et al., 2007; Mushtaque et al., 2016).

属性

IUPAC Name |

1-(4-ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-3-19-13-7-5-12(6-8-13)17-15(20)18-14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFCTUKVFULOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)